molecular formula C8H10N2 B076285 1,2,3,4-Tetrahydro-1,6-naphthyridine CAS No. 13623-84-2

1,2,3,4-Tetrahydro-1,6-naphthyridine

Cat. No. B076285
CAS RN: 13623-84-2
M. Wt: 134.18 g/mol
InChI Key: ARCSZHIPWBDSGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridine involves multiple steps, starting from simpler precursors such as 2-methylpyrazine. A notable method includes a six-step reaction process encompassing condensation, elimination, addition, and protection/removal of amino groups, yielding a total yield of 47.3% (Teng Da-wei, 2010). Another approach utilizes cobalt-catalyzed [2 + 2 + 2] cyclizations under microwave-promotion to efficiently synthesize 5,6,7,8-tetrahydro-1,6-naphthyridines, showcasing the adaptability in synthesizing these compounds (Ya Zhou, John A Porco, John K Snyder, 2007).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been confirmed through various analytical techniques, including 1H-NMR, 13C-NMR, elemental analysis, and mass spectrometry. These techniques ensure the accurate determination of the compound's structure and the success of the synthetic methods employed.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including condensation with amines, cycloaddition reactions, and heteroannulation processes. For instance, a novel four-component strategy led to the efficient synthesis of unprecedented dipyrazolo-fused 2,6-naphthyridines, demonstrating the compound's versatility in forming tetra-heterocyclic scaffolds (Wei-Qiang Fan et al., 2013).

Physical Properties Analysis

The physical properties of this compound derivatives vary widely depending on the substituents and the synthetic route used. These properties include solubility in various solvents, melting points, and crystalline forms, which are crucial for their application in different fields of research and industry.

Chemical Properties Analysis

The chemical properties of this compound are influenced by its naphthyridine core and the tetrahydro moiety. This structure imparts reactivity towards nucleophiles, electrophiles, and the ability to participate in cycloaddition reactions. The compound's versatility is further demonstrated by its reactivity in tandem synthesis approaches, enabling the regioselective synthesis of highly functionalized derivatives (A. Verma et al., 2013).

Scientific Research Applications

  • Synthesis Methods :

    • Teng Da-wei (2010) discussed a six-step synthesis method for 1,2,3,4-tetrahydro-2,6-naphthyridine, starting from 2-methylpyrazine (Teng, 2010).
    • Armarego (1967) explored the reduction of naphthyridines with sodium and ethanol, including the synthesis of 1,2,3,4-tetrahydro-derivatives (Armarego, 1967).
    • Other studies, such as by Zhou, Porco, and Snyder (2007), and Puchakayala Bharath Kumar Reddy et al. (2018), have also reported on the synthesis of various tetrahydro-1,6-naphthyridines (Zhou, Porco, & Snyder, 2007); (Reddy, Ravi, Mahesh, & Leelavathi, 2018).
  • Biomedical Applications :

    • M. Lavanya et al. (2021) discussed the pharmacological activities of 1,6-naphthyridines, highlighting their potential in anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant applications (Lavanya et al., 2021).
    • A study by Almansour et al. (2015) indicated that hexahydro-1,6-naphthyridines could inhibit acetylcholinesterase, a target for Alzheimer’s disease treatment (Almansour et al., 2015).
  • Chemical Properties and Reactions :

  • Environmental Applications :

    • A. A. Abdel Hameed (2015) reported a solvent-free and catalyst-free synthesis of 1,6-naphthyridine derivatives, highlighting an environmentally friendly approach (Hameed, 2015).

Safety and Hazards

The safety information available indicates that 1,2,3,4-Tetrahydro-1,6-naphthyridine is classified under GHS07. The hazard statements include warnings about potential harm if swallowed or if it comes into contact with the eyes .

Future Directions

The future directions for 1,2,3,4-Tetrahydro-1,6-naphthyridine are likely to involve further exploration of its synthesis, reactivity, and applications. Given its pharmacological activity, there is potential for its use in the development of new drugs and treatments .

properties

IUPAC Name

1,2,3,4-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h3,5-6,10H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCSZHIPWBDSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475913
Record name 1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13623-84-2
Record name 1,2,3,4-Tetrahydro-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13623-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic approaches to 1,2,3,4-tetrahydro-1,6-naphthyridines?

A1: Several synthetic routes have been explored:

  • From simple pyridine precursors: Researchers have developed short pathways to synthesize both 7,8-dihydro- and 1,2,3,4-tetrahydro-1,6-naphthyridine-5(6H)-ones using readily available pyridine derivatives as starting materials. [, ]
  • Nucleophilic substitution and cyclization: This method involves substituting the methoxy group of substituted pyridones with malononitrile or cyanoacetamide, followed by cyclization under acidic or basic conditions to yield 8-cyano-3,4-dihydro-1,6-naphthyridin-2(1H)-ones. [, ]
  • Directed lithiation: This approach utilizes directed lithiation reactions to synthesize both 1,2,3,4-tetrahydroquinolines and 1,2,3,4-tetrahydro-1,6-naphthyridines. [, ]

Q2: Have any unexpected reactions been observed during the synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridines?

A2: Yes, during the synthesis of 1,2,3,4-tetrahydro-7H-pyrano[4,3-b]pyridine-2,7-diones (precursors to 1,2,3,4-tetrahydro-1,6-naphthyridines), an unexpected reaction occurred when treating the pyrano[4,3-b]pyridine-2,7-diones with ammonia. Instead of the expected product, the reaction yielded 5-cyano-6-cyanomethyl substituted pyridones. This result highlights the complexity of these reactions and the potential for unforeseen pathways. [, ]

Q3: What is an example of a specific this compound derivative synthesized and structurally characterized?

A3: One example is 7-amino-5-bromo-4-methyl-2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile monohydrate. This compound was obtained through the cyclization of 5-cyano-6-(dicyanomethylene)-4-methyl-2-piperidone in HBr/dioxane. Its structure was confirmed using X-ray diffraction, revealing a monoclinic crystal system with the space group C2/c. [, ]

Q4: Have any applications for this compound derivatives been investigated?

A4: While the provided research focuses primarily on synthesis, one study explored the potential of HuperTacrines, hybrid molecules incorporating the this compound scaffold. These compounds were designed as potential Alzheimer's disease treatments due to their cholinesterase inhibitory activity. Notably, (±)-5-amino-3-methyl-3,4,6,7,8,9-hexahydrobenzo[b][1,8]naphthyridin-2(1H)-one (HT1) and (±)-5-amino-3-(2,6-dichlorophenyl)-3,4,6,7,8,9-hexahydrobenzo[b][1,8]naphthyridin-2(1H)-one (HT3) exhibited low liver toxicity and acted as reversible mixed-type hAChE and selective irreversible hBuChE inhibitors, respectively. []

Q5: Are there any studies on the isocyanide-assisted synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridines?

A5: Yes, research exists on the one-pot synthesis of densely substituted this compound using isocyanide to mediate the reduction of a C-C double bond. This method offers a potentially efficient route to diversely substituted derivatives. []

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